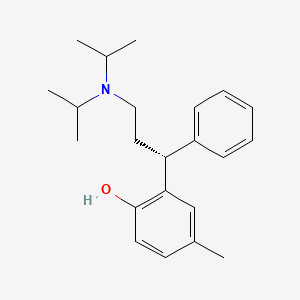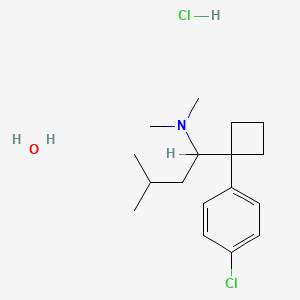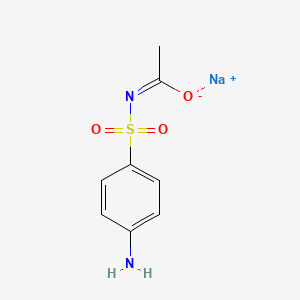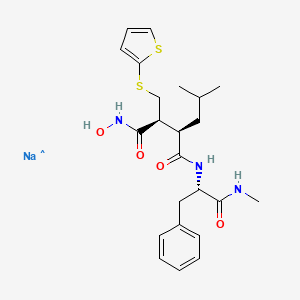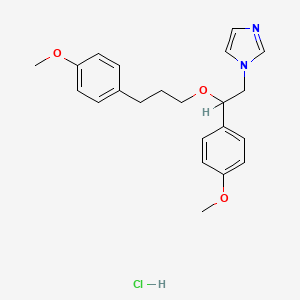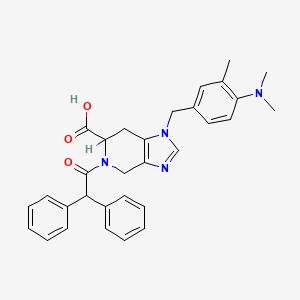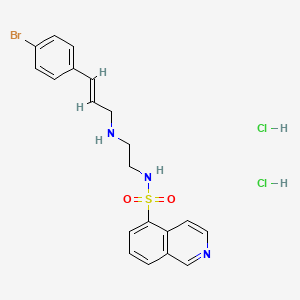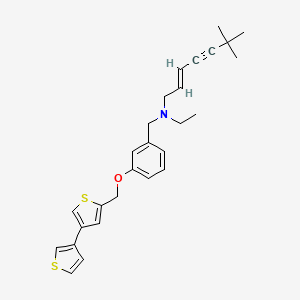![molecular formula C19H25N5O4S2 B1663668 4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide CAS No. 138490-53-6](/img/structure/B1663668.png)
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide
Overview
Description
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide is a complex organic compound with significant relevance in various scientific fields. Structurally, it consists of a benzenesulfonamide moiety linked to a benzimidazole group through a methanesulfonamido linkage, creating a multifunctional framework that facilitates diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide involves multiple steps starting from readily available precursors. Typically, the process begins with the nitration of benzene, followed by sulfonation to introduce the benzenesulfonamide group. The next steps involve the formation of the benzimidazole ring, methylation, and finally the linkage with the methanesulfonamido group.
Nitration and Sulfonation
Reagents: : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Conditions: : Controlled temperature (0-5°C), followed by purification steps
Benzimidazole Formation
Reagents: : o-phenylenediamine, formic acid
Conditions: : Reflux conditions, typically around 100°C
Methylation and Linkage
Reagents: : Methyl iodide (CH₃I), base (e.g., potassium carbonate)
Conditions: : Anhydrous conditions, inert atmosphere
Industrial Production Methods
In an industrial setting, large-scale production might leverage continuous flow chemistry to enhance the efficiency and yield of the compound. This involves the use of microreactors to control reaction conditions precisely, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide undergoes various chemical reactions, providing versatility for numerous applications.
Types of Reactions
Oxidation: : With reagents such as hydrogen peroxide, to produce sulfoxides and sulfones.
Reduction: : Using hydrogenation over palladium catalysts to reduce the benzimidazole ring.
Substitution: : Halogenation and alkylation reactions are common, employing reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), acetic acid, room temperature
Reduction: : Hydrogen gas (H₂), palladium on carbon (Pd/C), moderate pressure
Substitution: : Bromine (Br₂), aluminum chloride (AlCl₃), reflux conditions
Major Products
Sulfoxides and Sulfones: : Resulting from oxidation
Reduced Benzimidazole Derivatives: : From reduction
Halogenated and Alkylated Derivatives: : From substitution reactions
Scientific Research Applications
This compound holds considerable promise across multiple domains:
Chemistry
Used as a building block in organic synthesis, facilitating the creation of complex molecules through its diverse reactivity.
Biology
Explored for its interactions with various biological targets, particularly in the study of enzyme inhibition and receptor binding.
Medicine
Investigated for potential therapeutic applications, including its use as a scaffold in drug design, owing to its structural features that mimic pharmacophores.
Industry
Utilized in the development of specialty chemicals, including dyes, catalysts, and advanced materials with tailored properties.
Mechanism of Action
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide exerts its effects through multiple mechanisms:
Molecular Targets: : It interacts with enzymes, altering their activity through competitive or non-competitive inhibition.
Pathways Involved: : It may modulate signaling pathways by binding to specific receptors, altering downstream effects critical to cellular processes.
Comparison with Similar Compounds
Compared to other benzenesulfonamides and benzimidazoles, this compound offers a unique combination of functionalities:
Similar Compounds
Benzenesulfonamide: : Simpler structure, used primarily in the study of enzyme inhibition.
Benzimidazole: : Widely utilized in pharmaceutical research for its bioactive properties.
Methanesulfonamido Derivatives: : Known for their stability and resistance to metabolic degradation.
Highlighting Uniqueness
The integration of methanesulfonamido and benzimidazole groups into a single molecule enhances its versatility, enabling a broader range of reactions and applications.
Properties
CAS No. |
138490-53-6 |
|---|---|
Molecular Formula |
C19H25N5O4S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H25N5O4S2/c1-22(19-20-17-7-5-6-8-18(17)24(19)3)13-14-23(2)30(27,28)16-11-9-15(10-12-16)21-29(4,25)26/h5-12,21H,13-14H2,1-4H3 |
InChI Key |
PELVIWZRAPOYAC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
138490-53-6 |
Synonyms |
Way123398; Way-123398; Way 123398; Way-123,398; Way123,398; Way 123,398; N-methyl-N-(2-(methyl(1-methyl-1H-benzo[d]imidazol-2-yl)amino)ethyl)-4-(methylsulfonamido)benzenesulfonamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



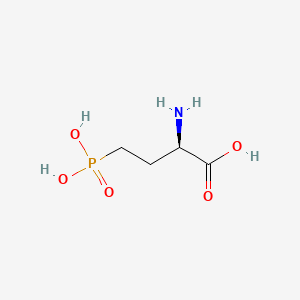
![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)

